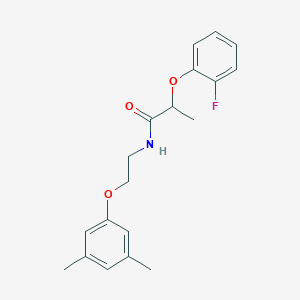

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)propanamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-13-10-14(2)12-16(11-13)23-9-8-21-19(22)15(3)24-18-7-5-4-6-17(18)20/h4-7,10-12,15H,8-9H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOYCDGZAWUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)propanamide typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-fluorophenoxypropanoic acid under amide formation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Corresponding amines.

Substitution: Compounds with substituted phenoxy groups.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)propanamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by relevant data tables and case studies.

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit anticonvulsant properties. A study on similar phenoxy-substituted compounds demonstrated significant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a mechanism involving benzodiazepine receptors .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Model Used | Activity Level | Mechanism |

|---|---|---|---|

| Compound 3 | PTZ | Significant | Benzodiazepine receptors |

| Compound 4 | MES | Moderate | Unknown mechanisms |

Anticancer Potential

The compound's structural features allow for exploration in anticancer research. For instance, studies on similar compounds have shown promising anti-proliferative effects against various cancer cell lines. A hybridized molecule derived from benzimidazole and benzamide scaffolds demonstrated significant activity against colorectal cancer cells with an IC50 value of 5.15 µM .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| DSTYR4 | HCT116 | 5.15 | HDAC inhibition |

| DSTYR3 | H460 | 14.67 | Kinase inhibition |

Herbicidal Applications

The compound's derivatives have been explored for herbicidal properties. Research has indicated that compounds with similar structures can act as effective herbicides by targeting specific plant metabolic pathways. The application of N-(1,2,5-oxadiazol-3-yl)pyridine carboxamides has shown potential in this area .

Table 3: Herbicidal Efficacy of Related Compounds

| Compound Name | Target Plant Species | Efficacy Level |

|---|---|---|

| N-(1,2,5-oxadiazol-3-yl)pyridine | Various broadleaf weeds | High |

Case Study 1: Anticonvulsant Activity Assessment

In a controlled study, researchers synthesized a series of phenoxy-substituted compounds and evaluated their anticonvulsant activity using standardized animal models. The results indicated that certain modifications in the chemical structure significantly enhanced the efficacy of the compounds in preventing seizures.

Case Study 2: Evaluation of Anticancer Properties

A comprehensive study involved screening multiple derivatives of this compound against non-small cell lung cancer (NSCLC) cell lines. The findings highlighted that modifications at the para position of the phenyl ring improved anti-proliferative activity due to increased lipophilicity and better membrane permeability.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(2-fluorophenoxy)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and fluorophenoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic yields, and biological activities.

Key Observations:

- Synthetic Yields : The target compound’s yield (~55–60%) aligns with analogs like 17b–17d (59–62%), suggesting comparable efficiency in amide bond formation .

- Substituent Effects :

- Halogenation (e.g., 17b’s Br/Cl) reduces yield slightly (59.3%) compared to methylthio (61.8%) or ethynyl (57.8%) groups, likely due to steric or electronic challenges.

- Electron-withdrawing groups (e.g., fluorine in the target compound) may enhance stability but complicate purification.

Anticonvulsant Activity:

highlights that aroxyacetamides and aroxyethylamines exhibit anticonvulsant properties. For example:

- Compound XVI : Achieved 100% protection in the maximal electroshock seizure (MES) test at 100 mg/kg (mice, i.p.) without neurotoxicity .

- Compound VIII : Showed 75% protection in rats (oral administration) .

The fluorine atom may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Radiotherapy Sensitization:

Phenoxyaromatic analogs like 17b–17g () are studied as radiotherapy sensitizers. The target compound’s 3,5-dimethylphenoxy group mirrors the lipophilic substituents in 17g, which may improve tumor-targeting efficacy .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: The fluorine atom in the target compound may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs like 17c .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including cytotoxic effects on cancer cells, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzofuran compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of benzofuran derivatives on different cancer cell lines. For instance, a study examining a related benzofuran compound indicated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and lung cancer cells (A549) with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

| A549 | 25 |

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methoxybenzamide exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways .

Screening Against Bacterial Strains

The antimicrobial activity of the compound was assessed against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

In a notable case study, researchers evaluated the effects of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methoxybenzamide on human lung cancer cells. The study reported a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The results showed that the compound inhibited bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .

Q & A

Basic Research Question

- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation .

- Moisture Control : Use desiccants (silica gel) in sealed containers .

- Light Sensitivity : Amber glass vials to avoid photodegradation of fluorophenyl groups .

What metabolic pathways are predicted for this compound, and how can metabolic stability be assessed in vitro?

Advanced Research Question

Predicted pathways include:

- Ester Hydrolysis : Fluorophenoxy groups may undergo hepatic CYP450-mediated cleavage .

- Glucuronidation : Phenolic metabolites detected via LC-MS/MS in liver microsomes .

- Stability Assays : Incubate with human hepatocytes and quantify parent compound depletion over 24 hours .

What analytical techniques are recommended for quantifying impurities in the compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.